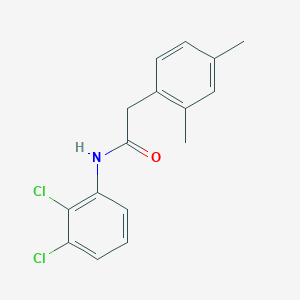
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a dimethylphenyl moiety. Its molecular formula is C16H16Cl2N, with a molecular weight of approximately 303.21 g/mol. The presence of chlorine substituents is crucial for its biological activity.
This compound exhibits various mechanisms of action depending on the biological target:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : It has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi, by disrupting cellular processes.
- Interaction with Receptors : The compound may bind to specific receptors or proteins, altering their activity and influencing biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Cell Viability Studies : In vitro studies have shown that this compound significantly decreases the viability of cancer cell lines such as Caco-2 and A549. For example, one study reported a reduction in Caco-2 cell viability by 39.8% compared to untreated controls (p < 0.001) .
- Mechanistic Insights : The triazole ring and phenyl groups are believed to play critical roles in binding to molecular targets, enhancing the compound's efficacy against cancer cells .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of bacteria and fungi. For example, derivatives of similar compounds have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives indicate potent antimicrobial effects. For instance, one derivative demonstrated an MIC of 1 µg/mL against S. aureus .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | 39.8% viability reduction | |
| Antimicrobial | S. aureus | MIC = 1 µg/mL | |
| Antifungal | Candida auris | Effective against resistant strains |
Case Studies
-
Anticancer Study :
- A study evaluated the efficacy of this compound on Caco-2 cells. Results indicated a significant decrease in cell viability compared to controls, suggesting potential for development as an anticancer agent.
-
Antimicrobial Evaluation :
- Research focused on the antimicrobial properties revealed that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10-6-7-12(11(2)8-10)9-15(20)19-14-5-3-4-13(17)16(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJOHWLFCPMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














